molecular formula C12H8ClF3N2OS B1392765 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline CAS No. 1221792-80-8

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline

Cat. No. B1392765
CAS RN: 1221792-80-8
M. Wt: 320.72 g/mol
InChI Key: YAOSSDBUIGFYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline” is a chemical compound with the CAS Number: 1221792-80-8 . It has a molecular weight of 320.72 .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8ClF3N2OS/c13-10-5-7 (12 (14,15)16)6-18-11 (10)20 (19)9-3-1-8 (17)2-4-9/h1-6H,17H2 .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

This compound has a melting point of 120 - 122 degrees Celsius .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . The unique properties of the trifluoromethyl group can enhance the pharmacological activities of drug molecules . Therefore, “4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline” could potentially be used in the development of new pharmaceuticals.

Agrochemical Applications

Trifluoromethylpyridines, which include “4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Over 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Veterinary Applications

Several trifluoromethylpyridine derivatives are used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

Synthesis of Novel Molecules

“4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline” can act as a reactant in the synthesis of novel molecules . For example, it can be used in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules .

Inhibitors of NS5B in Hepatitis C Treatment

The compound can be used in the synthesis of molecules that act as inhibitors of NS5B, a non-structural protein encoded by Hepatitis C virus . This suggests potential applications in the treatment of Hepatitis C .

Development of Fluorinated Organic Chemicals

The trifluoromethyl group in “4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline” makes it a valuable compound in the development of fluorinated organic chemicals . These chemicals have numerous applications in the agrochemical, pharmaceutical, and functional materials fields .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

The primary target of the compound 4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline is bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in bacterial cell viability and virulence .

Mode of Action

The compound interacts with its target by inhibiting the activity of bacterial phosphopantetheinyl transferase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .

Biochemical Pathways

The inhibition of bacterial phosphopantetheinyl transferase by the compound affects the post-translational modification essential to bacterial cell viability and virulence . This results in the attenuation of secondary metabolism and thwarts bacterial growth .

Pharmacokinetics

The compound was found to have antibacterial activity against methicillin-resistant staphylococcus aureus , suggesting that it may have suitable pharmacokinetic properties for antibacterial applications.

Result of Action

The result of the compound’s action is the attenuation of secondary metabolism and thwarting of bacterial growth . It was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .

Action Environment

The environment can influence the compound’s action, efficacy, and stability. For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfinylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2OS/c13-10-5-7(12(14,15)16)6-18-11(10)20(19)9-3-1-8(17)2-4-9/h1-6H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOSSDBUIGFYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)sulfinyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline
Reactant of Route 2
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline
Reactant of Route 3
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline
Reactant of Route 4
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline
Reactant of Route 5
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline
Reactant of Route 6
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfinyl}aniline

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